
potassium;1-phenylpent-4-en-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;1-phenylpent-4-en-2-ylbenzene is an organic compound that features a benzene ring substituted with a phenyl group and a pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;1-phenylpent-4-en-2-ylbenzene typically involves the coupling of a phenyl group with a pentenyl chain. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium;1-phenylpent-4-en-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: Reduction reactions can convert the compound into secondary alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst is often used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is a common reagent for bromination reactions.
Major Products Formed
Oxidation: Benzoic acids
Reduction: Secondary alcohols
Substitution: Brominated benzene derivatives
Scientific Research Applications
Potassium;1-phenylpent-4-en-2-ylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium;1-phenylpent-4-en-2-ylbenzene involves its interaction with molecular targets through its benzene ring and pentenyl chain. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-donating and electron-withdrawing effects of its substituents . These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpent-4-en-2-ylbenzene: Lacks the potassium ion but has a similar structure.
Phenylacetone: Contains a phenyl group and a ketone functional group.
Benzyl Alcohol: Features a benzene ring with a hydroxyl group.
Uniqueness
Potassium;1-phenylpent-4-en-2-ylbenzene is unique due to the presence of both a phenyl group and a pentenyl chain, which confer distinct chemical properties and reactivity. The potassium ion also enhances its solubility and reactivity in certain chemical environments, making it a valuable compound for specific applications .
Properties
CAS No. |
62901-72-8 |
|---|---|
Molecular Formula |
C17H17K |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
potassium;1-phenylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C17H17.K/c1-2-9-17(16-12-7-4-8-13-16)14-15-10-5-3-6-11-15;/h2-8,10-13H,1,9,14H2;/q-1;+1 |
InChI Key |
HMFCOPHTKOKUOM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[C-](CC1=CC=CC=C1)C2=CC=CC=C2.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)

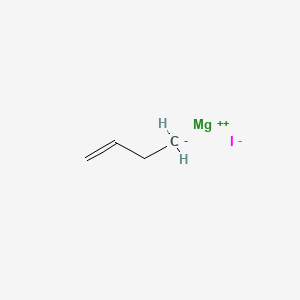
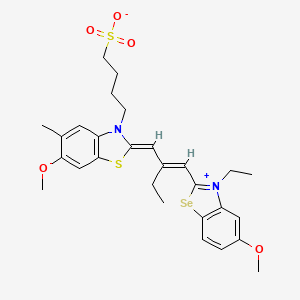
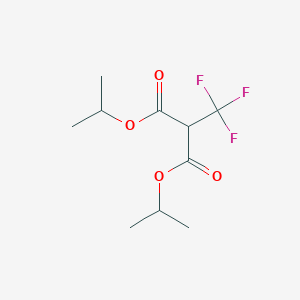

![Bicyclo[6.3.1]dodec-8-en-10-one](/img/structure/B14503570.png)
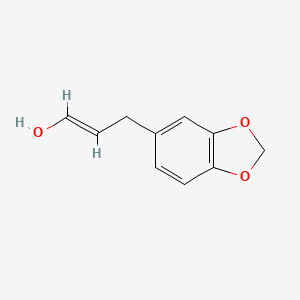
![4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile](/img/structure/B14503584.png)
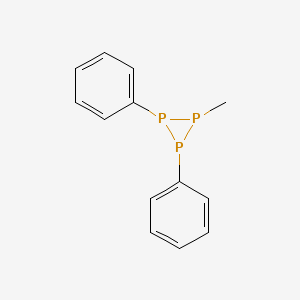
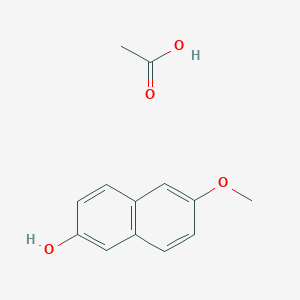
![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)
